Cas no 97068-30-9 (Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-)

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl- structure
97068-30-9 structure
Nome del prodotto:Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-
Numero CAS:97068-30-9
MF:C33H35NO13
MW:653.629910707474
CID:805711
PubChem ID:5362259

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl-
    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione, 10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-.α.-D- galactopyranosyl)-6-deoxy-3-C-methyl-.β.-D- galactopyranosyl]oxy]-6-hydroxy-1-methyl-
    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-de
    • ELSAMITRUCIN
    • Elsamitrucinum
    • ELSAMITRUCIN [USAN]
    • D03977
    • Elsamitrucina [INN-Spanish]
    • SPI 28090
    • BBM 2478A
    • CHEBI:222664
    • Elsamitrucine [INN-French]
    • 97068-30-9
    • NSC 369327
    • Q5367460
    • BU-2478A
    • 10-(((2S,3R,4S,5S,6R)-3-(((2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-hydroxy-1-methylbenzo[h]chromeno[5,4,3-cde]chromene-5,12-dione
    • BRN 5214813
    • Elsamitrucina
    • Elsamitrucin (USAN/INN)
    • SCHEMBL3988
    • Elsamicin A
    • E-87/025
    • BMY 28090
    • 2-Amino-2,6-dideoxy-3-O-methyl-D-galactose
    • Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((2-O-(2-amino-2,6-dideoxy-3-O-methyl-alpha-D-galactopyranosyl)-6-deoxy-3-C-methyl-beta-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl-
    • NS00011750
    • DTXSID101028137
    • BBM-2478 A
    • Elsamitrucine
    • NSC-369327
    • Antibiotic BBM 2478A
    • BMY-28090
    • UNII-ZTV0FOB6NU
    • 3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
    • BBM-2478A
    • Elsamitrucinum [INN-Latin]
    • DB05129
    • Elsamitrucin [USAN:INN]
    • ELSAMITRUCIN [INN]
    • BMS-181171
    • MGQRRMONVLMKJL-KWJIQSIXSA-N
    • 10-O-Elsaminosylelsarosylchartarin
    • ZTV0FOB6NU
    • CHEMBL2106409
    • BENZO(H)(1)BENZOPYRANO(5,4,3-CDE)(1)BENZOPYRAN-5,12-DIONE, 10-((2-O-(2-AMINO-2,6-DIDEOXY-3-O-METHYL-.ALPHA.-D-GALACTOPYRANOSYL)-6-DEOXY-3-C-METHYL-.BETA.-D-GALACTOPYRANOSYL)OXY)-6-HYDROXY-1-METHYL-
    • Inchi: InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1
    • Chiave InChI: MGQRRMONVLMKJL-KWJIQSIXSA-N
    • Sorrisi: CC1=C2C3=C(C=C1)OC(=O)C4=C3C(=C5C(=C4O)C=CC=C5O[C@H]6[C@@H]([C@](C)([C@H]([C@@H](C)O6)O)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@@H](C)O7)O)OC)N)OC2=O

Proprietà calcolate

  • Massa esatta: 653.21084
  • Massa monoisotopica: 653.21084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 5
  • Complessità: 1210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 206
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.57
  • Punto di ebollizione: 913.2°Cat760mmHg
  • Punto di infiammabilità: 506.1°C
  • Indice di rifrazione: 1.707
  • PSA: 213.51000
  • LogP: 2.42660

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[[2-O-(2-amino-2,6-dideoxy-3-O-methyl-a-D-galactopyranosyl)-6-deoxy-3-C-methyl-b-D-galactopyranosyl]oxy]-6-hydroxy-1-methyl- Letteratura correlata

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd